molecular formula C11H14BrNO2S B1266403 1-((4-Bromophenyl)sulfonyl)piperidine CAS No. 834-66-2

1-((4-Bromophenyl)sulfonyl)piperidine

Cat. No. B1266403
CAS RN: 834-66-2
M. Wt: 304.21 g/mol
InChI Key: AVWJTUSLSQWCFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-((4-Bromophenyl)sulfonyl)piperidine involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. These synthesis strategies are key to producing compounds with potential biological activities, including antimicrobial properties against various pathogens (Khalid et al., 2013) (Vinaya et al., 2009).

Molecular Structure Analysis

Crystal and molecular structure studies of related sulfonamide derivatives have revealed that these compounds crystallize in specific crystal systems, with the piperidine ring typically adopting a chair conformation. The geometry around the sulfur atom is often distorted tetrahedral, indicating the complex spatial arrangement of these molecules (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-((4-Bromophenyl)sulfonyl)piperidine derivatives often include nucleophilic substitution and annulation reactions, leading to the formation of various heterocyclic compounds. These reactions are crucial for modifying the chemical structure and thus the biological activity of the compounds. For instance, phosphine-catalyzed annulation reactions have been utilized to create piperidine derivatives with potential biological applications (Liu et al., 2021).

Physical Properties Analysis

The physical properties of 1-((4-Bromophenyl)sulfonyl)piperidine derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in drug formulation and material science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, define the potential utility of 1-((4-Bromophenyl)sulfonyl)piperidine derivatives in medicinal chemistry. Studies have explored their bioactivity, demonstrating how modifications to the sulfonamide structure can enhance or reduce biological activity against specific targets (Khalid et al., 2016).

Scientific Research Applications

Anticancer Research

  • A study by Rehman et al. (2018) discussed the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promising results as anticancer agents. These compounds were synthesized using a process that involves ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, a close relative of the target compound, highlighting its potential in cancer treatment research (Rehman et al., 2018).

Biological Activity and Antioxidant Capacity

  • Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds featuring piperidine derivatives and evaluated their antioxidant capacity and anticholinesterase activity. This study highlights the biological significance of sulfonyl and piperidine compounds in medicinal chemistry (Karaman et al., 2016).

Antibacterial Potential

  • Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, with a structural component similar to the target compound. Their research showed moderate inhibitory effects against various bacterial strains, indicating the potential use of similar compounds in antibacterial applications (Iqbal et al., 2017).

Enzyme Inhibition and Molecular Docking

  • Khalid et al. (2016) synthesized a series of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and assessed their enzyme inhibition potential. The study’s focus on compounds structurally related to the target compound contributes to understanding its potential in enzyme inhibition and molecular docking studies (Khalid et al., 2016).

Antimicrobial Activity in Agriculture

  • Vinaya et al. (2009) explored the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting tomato plants. This study indicates the agricultural applications of similar sulfonyl-piperidine compounds (Vinaya et al., 2009).

Drug Synthesis and Characterization

  • Jayachandra et al. (2018) identified and characterized various substances related to multidrug-resistant tuberculosis, including compounds with a sulfonyl-piperidine moiety. This highlights the role of such compounds in drug synthesis and characterization for treating serious infections (Jayachandra et al., 2018).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the therapeutic potential of piperidine derivatives .

properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWJTUSLSQWCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232319
Record name Piperidine, 1-((p-bromophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenyl)sulfonyl)piperidine

CAS RN

834-66-2
Record name 1-[(4-Bromophenyl)sulfonyl]piperidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-((p-bromophenyl)sulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 834-66-2
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Record name Piperidine, 1-((p-bromophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropylethylamine (2.09 mL, 11.7 mmol) was added at 0° C. to a stirred solution of piperidine (0.40 g, 4.7 mmol) in tetrahydrofuran (10 mL) and the reaction mixture was stirred at room temperature for 15 minutes. A 0.1 M solution of 4-bromo-benzenesulfonyl chloride (1.20 g, 4.7 mmol) in tetrahydrofuran was added at room temperature and the reaction mixture was stirred at room temperature for 2 hours. The solvent was evaporated off under reduced pressure. The residue was diluted with ethyl acetate, and the inorganic salts were filtered through a celite bed. The filtrate was washed with 2 N aqueous HCl, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 1-(4-bromobenzenesulfonyl)-piperidine, which was used in subsequent reactions without further purification. MS cald. for C11H14BrNO2S [M+] 304, obsd. 304.
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and piperidine (0.38 mL, 3.90 mmol) were stirred together in dry dichloromethane (5 mL) for 16 hours. 1-[(4-bromophenyl)sulfonyl]piperidine (0.13 g) was provided after purification. HRMS: calcd for C11H14BrNO2S+H+, 304.00014; found (ESI, [M+H]+), 304.0009. HPLC purity 99.2% at 210-370 nm, 9.8 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Korvorapun, YT Boni, TC Maier, A Bauer… - ACS …, 2023 - ACS Publications
Rhodium-catalyzed C–H insertion by donor/acceptor carbenes is a useful transformation in organic synthesis. However, the site-selectivity of the C–H transformation on the target …
Number of citations: 2 pubs.acs.org
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Targeting oxidative phosphorylation (OXPHOS) complexes is an emerging strategy to disrupt the metabolism of select cancer subtypes and to overcome resistance to targeted therapies…
Number of citations: 10 pubs.acs.org
S Wilt, S Kodani, TNH Le, L Nguyen, N Vo, T Ly… - Bioorganic …, 2020 - Elsevier
Multitarget-directed ligands are a promising class of drugs for discovering innovative new therapies for difficult to treat diseases. In this study, we designed dual inhibitors targeting the …
Number of citations: 8 www.sciencedirect.com
KE Navis - 2020 - prism.ucalgary.ca
Pannexin 1 (Panx1) channels are transmembrane proteins that release ATP and play an important role in intercellular communication. They are widely expressed in somatic and …
Number of citations: 2 prism.ucalgary.ca
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org
GS Yedase, AK Jha, VR Yatham - The Journal of Organic …, 2022 - ACS Publications
We herein report the first visible-light-mediated cross-coupling of unactivated alkyl iodides with aryl bromides through synergistic halogen atom transfer (XAT) and nickel catalysis. This …
Number of citations: 12 pubs.acs.org
Z Zhang, P Qian, Z Zha - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
A copper (Ⅱ)-catalyzed aerobic oxidative coupling of aromatic sulfonyl hydrazides with amines for the synthesis of aromatic sulfonamides was described. In contrast to previously …
Number of citations: 2 sioc-journal.cn
张振雷, 钱朋, 查正根 - 有机化学, 2019 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: helenken@mail.ustc.edu.cn; zgzha@ustc.edu.cn Received March 5, 2019; …
Number of citations: 2 sioc-journal.cn

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